N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide
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Description
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.37 g/mol
- CAS Number : 2034391-78-9
The structure incorporates a benzo[b]thiophene moiety, which is linked to a dimethylaminoethyl group and an oxalamide functional group. These features contribute to its biological activity, particularly in the context of drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzothiophene derivatives with dimethylaminoethyl groups under controlled conditions, often requiring specific catalysts and solvents to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against Bacillus subtilis (bacteria) and Candida albicans (fungus), suggesting potential applications in treating infections .
Anticancer Potential
There is emerging evidence that oxalamide derivatives can exhibit anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation in various models. For example, related oxalamide compounds have been tested against several cancer cell lines, showing significant cytotoxic effects .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, which is crucial for the development of therapeutic agents targeting metabolic diseases .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several oxalamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited moderate activity against a range of microbial pathogens, highlighting their potential as lead compounds for drug development .
Study 2: Anticancer Activity Assessment
In vitro studies on oxalamide derivatives revealed promising anticancer activity against various cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further investigation in cancer therapy .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide | C21H22ClN3O2S | Contains a chloro-substituent | Moderate antibacterial activity |
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide | C21H20N4O2S | Cyanophenyl substituent | Potential anticancer activity |
N1-Benzobthiophen-3-ylmethylidene-N2-aminoethylamine | C19H21N3O2S | Schiff base derivative | Exhibits enzyme inhibition |
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(2)11(7-16-14(19)13(15)18)10-8-20-12-6-4-3-5-9(10)12/h3-6,8,11H,7H2,1-2H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWGWGONNSUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)N)C1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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